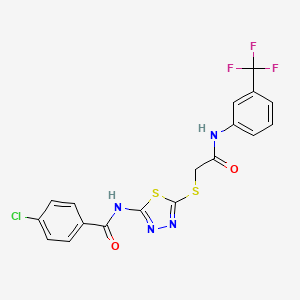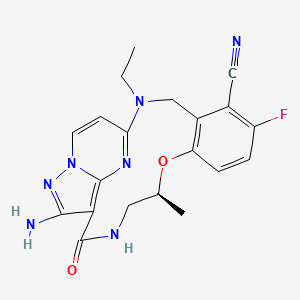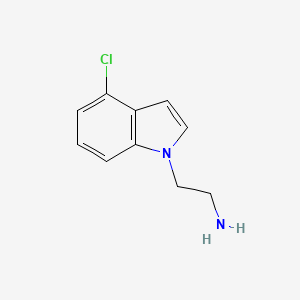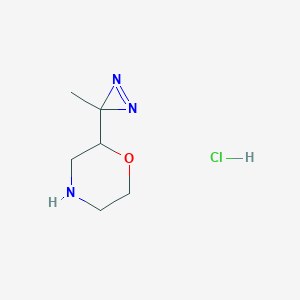
2-(3-Methyl-3H-diazirin-3-yl)morpholinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN₃O and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it useful in various scientific applications, particularly in photo-cross-linking studies.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is widely used in scientific research due to its photo-reactive properties. Some of its applications include:
Chemistry: Used in photo-cross-linking studies to investigate molecular interactions and binding sites.
Biology: Employed in studying protein-protein interactions and mapping active sites in enzymes.
Medicine: Utilized in drug discovery and development to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and polymers with specific properties.
Safety and Hazards
The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methyl-3H-diazirine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the formation of the diazirine ring and subsequent reaction with morpholine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The compound can undergo substitution reactions where the diazirine ring or morpholine moiety is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property makes it useful in photo-cross-linking studies to capture transient interactions and map molecular binding sites .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is unique due to its diazirine ring, which provides photo-reactive properties. Similar compounds include:
3-(Trifluoromethyl)-3H-diazirine: Another diazirine compound with similar photo-reactive properties but different substituents.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: A photo-reactive compound used in similar applications but with an azido group instead of a diazirine ring.
Benzophenone: A widely used photo-cross-linking agent with different structural features.
Eigenschaften
IUPAC Name |
2-(3-methyldiazirin-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIOWUMNHAVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)
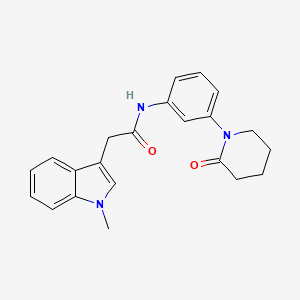
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)

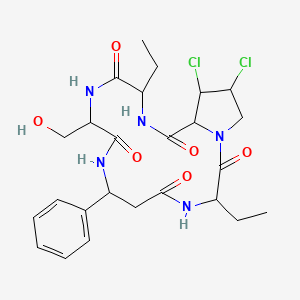
![N-(3,5-dimethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2457223.png)


![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)

